1,3-difluoro-4-iodo-2-nitrobenzene
Description
Contextualization within Halogenated Nitroaromatic Chemistry
Halogenated nitroaromatic compounds are a cornerstone of modern organic synthesis and medicinal chemistry. nih.govnih.gov The presence of both a nitro group and halogen atoms on an aromatic ring creates a molecule with distinct electronic properties, making it susceptible to a variety of chemical transformations. researchgate.netscielo.br The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution, a fundamental reaction in the synthesis of many pharmaceuticals and agrochemicals. scispace.com
The inclusion of halogen atoms further modulates the reactivity of the ring and provides additional handles for synthetic manipulation. nih.gov For instance, halogenated nitrobenzenes are key starting materials for producing a wide array of indoles, which are vital components in numerous drugs and agricultural products. nih.gov The specific type and position of the halogen atom can significantly influence the regioselectivity of subsequent reactions.
Strategic Importance of Fluorine, Iodine, and Nitro Functionalities in Aromatic Systems
The combination of fluorine, iodine, and a nitro group in 1,3-difluoro-4-iodo-2-nitrobenzene is a testament to the strategic functionalization of aromatic systems. Each group plays a crucial role in defining the compound's reactivity and potential applications.
Fluorine: The high electronegativity of fluorine atoms significantly influences the electronic environment of the benzene (B151609) ring. jmu.edu This can enhance the electrophilicity of the ring, making it more susceptible to nucleophilic attack. In medicinal chemistry, the incorporation of fluorine is a well-established strategy to improve metabolic stability, binding affinity, and bioavailability of drug candidates. jmu.edumdpi.com
Iodine: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodine an excellent leaving group in nucleophilic substitution reactions. youtube.com More importantly, the iodine atom serves as a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of diverse substituents at a specific position on the aromatic ring.
Nitro Group: As a powerful electron-withdrawing group, the nitro group activates the aromatic ring towards nucleophilic aromatic substitution, primarily at the ortho and para positions. scispace.com Furthermore, the nitro group can be readily reduced to an amino group, providing a gateway to a vast array of other functionalities and heterocyclic systems. nih.gov This transformation is a fundamental step in the synthesis of many dyes, pharmaceuticals, and materials. researchgate.net
The specific arrangement of these three functionalities in this compound offers a high degree of synthetic flexibility, allowing for sequential and regioselective modifications of the benzene ring.
Review of Preceding Research on Related Polyfunctionalized Benzene Derivatives
The study of polyfunctionalized benzene derivatives is a mature yet continually evolving field of chemical research. nih.govresearchgate.net Scientists have long recognized that the strategic placement of multiple substituents on a benzene ring can lead to novel compounds with tailored properties. organic-chemistry.orgresearchgate.net Early research often focused on the synthesis and reactivity of disubstituted and trisubstituted benzenes, laying the groundwork for understanding the interplay of electronic and steric effects. libretexts.org
Structure
3D Structure
Properties
CAS No. |
1806368-03-5 |
|---|---|
Molecular Formula |
C6H2F2INO2 |
Molecular Weight |
284.99 g/mol |
IUPAC Name |
1,3-difluoro-4-iodo-2-nitrobenzene |
InChI |
InChI=1S/C6H2F2INO2/c7-3-1-2-4(9)5(8)6(3)10(11)12/h1-2H |
InChI Key |
AIBGPLUIUJFJKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)[N+](=O)[O-])F)I |
Purity |
95 |
Origin of Product |
United States |
Methodologies for the Synthesis of 1,3 Difluoro 4 Iodo 2 Nitrobenzene and Its Analogues
Direct Functionalization Approaches on Pre-functionalized Aromatic Systems
Direct functionalization involves sequentially introducing the required substituents onto a starting aromatic scaffold. The success of this approach hinges on the directing effects of the substituents already present on the ring, which dictate the position of subsequent additions.
The introduction of a nitro group (-NO₂) onto a fluorinated benzene (B151609) ring is a key step in synthesizing the target molecule and its analogues. Regioselective nitration aims to add the nitro group at a specific position. The fluorine atoms on a benzene ring are ortho-, para-directing, but deactivating. The presence of multiple fluorine atoms and other substituents makes regioselectivity a significant challenge.
The nitration of 1,3-difluorobenzene (B1663923), a potential precursor, would be expected to yield substitution primarily at the C4 position, and to a lesser extent at the C2 position, due to the directing effects of the two fluorine atoms. However, achieving high selectivity can be difficult. For instance, the nitration of p-difluorobenzene can be influenced by reaction conditions, including temperature and residence time in flow reactors, to control the formation of by-products. researchgate.net
A common method for nitration involves using a mixture of concentrated nitric acid and sulfuric acid. However, for sensitive or highly activated/deactivated substrates, milder conditions are employed. For example, using an aqueous solution of sodium dodecylsulfate with dilute nitric acid can provide a mild medium for highly regioselective nitration of various aromatic compounds. rsc.org In some cases, a single-electron transfer (SET) mechanism may be involved, where the regioselectivity is determined by the electronic properties of the aromatic radical cation formed during the reaction. nih.gov
Table 1: Examples of Regioselective Nitration
| Starting Material | Reagents | Product | Key Observation | Reference |
|---|---|---|---|---|
| 1,3-Difluoro-2-bromobenzene | Conc. HNO₃, Conc. H₂SO₄ | 2,4-Difluoro-3-bromo-1-nitrobenzene | High yield (97%) demonstrates effective regiocontrol by existing halogens. | prepchem.com |
| 1,2-Dialkoxybenzenes | Nitrating agents | 1,2-Dialkoxy-4,5-dinitrobenzene | Reaction proceeds with unusual and exclusive regioselectivity. | nih.gov |
Introducing an iodine atom onto an aromatic ring is typically achieved through electrophilic aromatic substitution. Unlike bromination and chlorination, iodination is often reversible and requires an oxidizing agent to generate a more potent electrophilic iodine species (I⁺). libretexts.orglibretexts.org Common oxidizing agents include nitric acid, hydrogen peroxide, or copper salts. libretexts.orgntu.edu.sg For deactivated rings, such as those containing nitro groups, harsher conditions may be necessary. A mixture of iodic acid, acetic anhydride, and concentrated sulfuric acid has been shown to successfully iodinate deactivated arenes, including nitrobenzene (B124822). nih.gov
The synthesis of 1,3-difluoro-4-iodobenzene can be achieved through the direct iodination of 1,3-difluorobenzene. ontosight.ai If starting from 1,3-difluoro-2-nitrobenzene (B107855), the introduction of iodine would be directed to the C4 or C6 positions, which are para to the fluorine atoms. The strong deactivating effect of the nitro group would make this a challenging transformation.
Direct fluorination of aromatic rings with elemental fluorine is highly exothermic and difficult to control. libretexts.orglibretexts.org Therefore, electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF₄), are commonly used to deliver an "F⁺" equivalent under more controlled conditions. libretexts.org
Convergent Synthetic Strategies Utilizing Modular Precursors
Convergent strategies involve the synthesis of separate, functionalized fragments that are then combined to form the final product. These methods can offer greater flexibility and control compared to linear, direct functionalization approaches.
One of the most versatile methods for introducing halogens into an aromatic ring is through the diazotization of a primary aromatic amine, followed by a substitution reaction. numberanalytics.com This process, often involving the Sandmeyer or Balz-Schiemann reactions, allows for the introduction of iodo, bromo, chloro, and fluoro substituents. researchgate.netmasterorganicchemistry.com
To synthesize 1,3-difluoro-4-iodo-2-nitrobenzene, one could envision starting with 3,5-difluoro-4-iodoaniline (B74690). Nitration of this precursor, followed by diazotization and introduction of the second iodine atom, is a plausible, though complex, route. A more direct approach would be to start with an appropriately substituted aniline (B41778), such as 4-amino-2,6-difluoro-3-iodonitrobenzene, and then replace the amino group with a hydrogen atom via diazotization, although synthesizing such a precursor would be challenging. A well-established example is the synthesis of 1-iodo-4-nitrobenzene (B147127) from p-nitroaniline, which is diazotized and then treated with potassium iodide. prepchem.com This highlights the power of using an amino group as a synthetic handle for introducing other functionalities. masterorganicchemistry.comyoutube.com
Difluorocarbene (:CF₂) is a highly reactive intermediate that can be used to construct fluorinated aromatic rings. One approach involves the reaction of difluorocarbene with substituted cyclobutenes. jmu.edu The initial cycloaddition forms a strained bicyclic intermediate, which then undergoes a series of rearrangements and ring-expansion to yield a 1,3-difluoro-substituted benzene ring. jmu.edu This method is particularly noteworthy because it allows for the synthesis of 1,3-difluorobenzene derivatives, where the fluorine atoms are meta to each other, a pattern present in the target molecule. jmu.edu
The mechanism of these cycloadditions can be complex, potentially proceeding through either a concerted or a stepwise pathway, depending on the specific reactants and computational model used for analysis. acs.orgnih.govacs.org Precursors for difluorocarbene are varied, with sodium chlorodifluoroacetate (ClCF₂CO₂Na) being a common and readily available option. nih.gov
The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) reaction is a chain reaction that proceeds through a radical anion intermediate. wikipedia.org This pathway provides an alternative to traditional nucleophilic aromatic substitution, especially for unactivated aryl halides. The reaction is initiated by the transfer of an electron to the aryl halide, which then expels the halide ion to form an aryl radical. This radical can then react with a nucleophile.
Electrochemistry can be used to initiate SRN1 reactions by providing the initial electron transfer, either directly at an electrode or via an electrochemically generated redox mediator. acs.orgtaylorfrancis.com This method allows for the formation of C-C and C-heteroatom bonds under controlled conditions. While direct application to the synthesis of this compound is not explicitly detailed in readily available literature, the SRN1 mechanism offers a potential route for introducing one of the substituents onto a pre-functionalized ring. For example, it could potentially be used to displace a halide with a nitro group (using NO₂⁻ as the nucleophile) or another substituent. The reactivity of different nucleophiles and aryl radicals in these reactions can be quantified using electrochemical methods. acs.org
Advanced Synthetic Protocols and Process Optimization
The synthesis of complex molecules like this compound necessitates sophisticated and optimized protocols. Advances in catalysis, reaction control, and process engineering are enabling the development of more efficient, selective, and scalable synthetic routes.
Catalyst Systems and Ligand Effects in Multi-step Transformations
The functional groups present in this compound—nitro, iodo, and fluoro—allow for a variety of subsequent transformations, with catalyst and ligand choice being critical for success. Multi-step syntheses involving this scaffold often rely on transition-metal catalysis, particularly for nitro group reduction and cross-coupling reactions at the carbon-iodine bond.
Ruthenium (Ru), Palladium (Pd), and Gold (Au) based catalysts are prominent in these transformations. For the hydrogenation of the nitro group, a common step in creating valuable amine intermediates, the catalyst system's composition significantly impacts both activity and selectivity. For instance, in the hydrogenation of the related 1-iodo-4-nitrobenzene, Ru-based nanoparticles supported on alumina (B75360) have been studied extensively. researchgate.net The addition of promoter metals such as Sn, Zn, Co, Cu, or Fe can alter the catalyst's reducibility and performance, with a Ru-Sn/Al2O3 system demonstrating the highest yield of the desired 4-iodoaniline (B139537) in a continuous flow process. researchgate.net
Ligand effects play a crucial role in modulating the electronic properties and steric environment of the catalytic center, thereby influencing the reaction outcome. In the hydrogenation of nitrobenzene, ruthenium nanoparticles capped with ligands of varying electronic properties—such as the electron-donating hexadecylamine (B48584) (HDA) and N-heterocyclic carbene (NHC) IPr, or the electron-attracting fullerene C60—showed distinct catalytic behaviors. acs.org Less electron-donating ligands were found to promote the hydrogenation of the N-phenylhydroxylamine intermediate, which is often the rate-determining step, leading to more active and selective catalysts. acs.orgresearchgate.net DFT calculations have suggested that ligand choice influences the hydride coverage on the nanoparticle surface, which in turn affects the adsorption of reaction intermediates. acs.org
Similarly, in palladium-catalyzed carbonylation reactions of nitrobenzene, the nature of the nitrogen-based ligands is critical for the activity and stability of the complex. nih.gov The strategic design of host-guest assemblies, where a catalyst like a palladium-bipyridine complex is encapsulated within a covalent organic framework (COF), can create a synergistic environment that enhances reaction rates and selectivity. nih.gov
Table 1: Selected Catalyst Systems and their Performance in Nitroarene Transformations
| Catalyst System | Transformation | Substrate | Key Findings |
|---|---|---|---|
| Ru-Sn/Al₂O₃ | Hydrogenation | 1-iodo-4-nitrobenzene | Achieved the highest yield (89%) of 4-iodoaniline in a continuous flow setup. researchgate.net |
| Ru-C₆₀ NPs | Hydrogenation | Nitrobenzene | Fullerene as an electron-acceptor ligand favored intermediate adsorption, leading to higher turnover frequency. acs.org |
| Au/TiO₂ | Hydrogenation | Nitrobenzene | Catalyst activity was highly dependent on the preparation method, which influenced the size of the gold nanoparticles. researchgate.net |
This table is generated based on data from the text and is for illustrative purposes.
Stereochemical and Regiochemical Control in Functionalization Reactions
Regiochemical control is paramount when performing further functionalization reactions on the this compound core. The substitution pattern on the aromatic ring is governed by the electronic properties of the existing substituents. The nitro group is a strong electron-withdrawing group and a meta-director for electrophilic aromatic substitution. The fluorine atoms are also electron-withdrawing (deactivating) but are ortho, para-directors. The iodine atom can be replaced via various cross-coupling reactions.
This complex interplay of directing effects dictates the position of any new substituent. For example, in a potential subsequent electrophilic substitution, the incoming group would be directed to the 6-position, which is meta to the nitro group and ortho to the fluorine at position 1. Conversely, in nucleophilic aromatic substitution, a nucleophile would preferentially attack the positions activated by the nitro group, primarily the 4-position (displacing iodine) or the 3-position (displacing fluorine), depending on the reaction conditions and the nature of the nucleophile.
Modern synthetic strategies increasingly utilize the choice of reagents and reaction conditions, particularly the base, to steer the regiochemical outcome of a reaction. rsc.org This approach, known as base-controlled regio-divergent C–H functionalization, can enable selective activation of one C–H bond over another on the same substrate, offering an operationally simple and efficient method for creating diverse isomers from a common precursor. rsc.org
While this compound itself is achiral, stereochemical control becomes critical if it is used as a building block for synthesizing chiral molecules, such as pharmaceutical ingredients. In such cases, asymmetric transformations, often employing chiral catalysts or auxiliaries, would be necessary to control the formation of new stereocenters in downstream products.
Continuous Flow Chemistry Applications in Preparative Scale Synthesis
The synthesis of nitroaromatic compounds on a preparative or industrial scale presents significant safety and processing challenges, primarily due to the highly exothermic nature of nitration reactions and the explosive potential of the products. rsc.orgeuropa.eu Continuous flow chemistry has emerged as a powerful technology to mitigate these risks and improve process efficiency. europa.euacs.org
Flow reactors offer superior heat and mass transfer compared to traditional batch reactors. nih.gov This allows for precise temperature control, preventing the formation of hotspots that can lead to runaway reactions or the formation of undesirable byproducts, such as phenolic impurities in nitration processes. nih.gov The small internal volume of flow reactors also means that only a minimal amount of hazardous material is present in the reactor at any given time, significantly enhancing the safety profile of the process. europa.eu
Recent studies have demonstrated the successful application of continuous flow for the large-scale synthesis of various nitroaromatic compounds. An efficient continuous-flow nitration of o-xylene (B151617) was scaled up to a pilot process, achieving a high yield (94.1%) and a product throughput of 800 g/h. nih.gov This process also led to a significant reduction in phenolic impurities compared to the batch equivalent, simplifying downstream purification. nih.gov Similarly, continuous flow processes have been developed for the mononitration of various aromatic compounds with high selectivity and yield, with some processes incorporating waste acid recycling to improve economic and environmental performance. rsc.orgresearchgate.net
Beyond nitration, flow chemistry is also applicable to subsequent transformations. The hydrogenation of 1-iodo-4-nitrobenzene has been successfully performed in a continuous flow process, highlighting the technology's utility for multi-step syntheses. researchgate.net While challenges like catalyst deactivation over long-term operation exist, the potential for safe, efficient, and scalable production makes continuous flow a highly attractive approach for the preparative scale synthesis of this compound and its derivatives. researchgate.netacs.org
Table 2: Advantages of Continuous Flow Chemistry in Nitroaromatic Synthesis
| Feature | Advantage | Example Application |
|---|---|---|
| Enhanced Heat Transfer | Prevents hotspots, improves safety, reduces side reactions. | Nitration of o-xylene, where phenolic impurity was reduced from 2% (batch) to 0.1% (flow). nih.gov |
| Small Reactor Volume | Minimizes the quantity of hazardous material at any given time, increasing operational safety. europa.eu | Synthesis of energetic materials where safety is paramount. europa.eu |
| High Scalability | Throughput can be increased by extending operation time or using larger reactors. | Pilot-scale synthesis of nitro-o-xylene with a throughput of 800 g/h. nih.govresearchgate.net |
This table is generated based on data from the text and is for illustrative purposes.
Reactivity and Mechanistic Investigations of 1,3 Difluoro 4 Iodo 2 Nitrobenzene
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution in 1,3-difluoro-4-iodo-2-nitrobenzene is a prominent reaction pathway, heavily influenced by the electronic properties of its substituents.
Influence of Electron-Withdrawing Groups (Nitro and Fluoro) on Reactivity
The reactivity of the benzene (B151609) ring towards nucleophilic attack is significantly enhanced by the presence of the nitro (NO₂) and fluoro (F) groups. libretexts.orgmasterorganicchemistry.com The nitro group, a powerful electron-withdrawing group, deactivates the aromatic ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution. libretexts.org It achieves this by withdrawing electron density from the ring, making the carbon atoms more electrophilic and stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgyoutube.com This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group. libretexts.org
Fluorine atoms also contribute to the activation of the ring for SNAr reactions. youtube.com Although halogens are generally deactivating, their high electronegativity withdraws electron density from the ring inductively. In the context of SNAr, fluorine is often the best leaving group among the halogens. youtube.com This is contrary to the trend observed in SN1 and SN2 reactions and is attributed to the fact that the rate-determining step in SNAr is typically the initial attack of the nucleophile, not the departure of the leaving group. imperial.ac.uk The high electronegativity of fluorine polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack.
Directed Displacement of Halogen Atoms by Diverse Nucleophiles
The arrangement of substituents on the this compound ring allows for the directed displacement of halogen atoms by a variety of nucleophiles. The positions of the fluorine and iodine atoms relative to the activating nitro group dictate their reactivity. Generally, halogens positioned ortho and para to a nitro group are the most susceptible to substitution.
In compounds with multiple halogen and nitro substituents, such as 4,5-difluoro-1,2-dinitrobenzene, the fluorine atoms are preferentially displaced over the nitro groups. researchgate.net This principle can be extended to this compound, where the fluorine atoms are activated by the ortho and para nitro group. Nucleophiles such as amines, alkoxides, and thiolates can readily displace these activated halogens. nih.gov For instance, studies on similar activated aryl halides have shown that they react with one or two different amines to form various functionalized products. nih.gov
Hydrolysis and Related Functional Group Interconversions
The activated halogen atoms in this compound can also undergo hydrolysis, typically under basic conditions, to introduce a hydroxyl group. This represents a key functional group interconversion. The strong activation provided by the nitro group facilitates the attack of hydroxide (B78521) ions or water molecules.
Furthermore, related interconversions can be achieved using other oxygen or sulfur nucleophiles. For example, reactions with alkoxides lead to the formation of ethers, while reactions with thiolates yield thioethers. These transformations are synthetically useful for modifying the properties of the aromatic scaffold.
Transition Metal-Catalyzed Cross-Coupling Reactions
The presence of an iodine atom in this compound makes it an excellent substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.
Carbon-Carbon Bond Formation via Suzuki-Miyaura, Heck, and Sonogashira Couplings
The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the C4 position.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This method is widely used to form biaryl compounds. libretexts.org The general catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reaction has been successfully applied to various iodo-containing aromatic compounds. nih.govbeilstein-journals.org
Heck Coupling: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org This reaction is known for its high stereoselectivity, typically affording the trans isomer. organic-chemistry.org
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups, making it a valuable tool in organic synthesis. wikipedia.orglibretexts.org Studies have shown the successful coupling of various aryl iodides, including those with electron-withdrawing groups, with terminal alkynes. nih.govorganic-chemistry.orgnih.gov
Table 1: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron compound | Pd catalyst, base | C-C (aryl-aryl) |
| Heck | Alkene | Pd catalyst, base | C-C (aryl-alkene) |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | C-C (aryl-alkyne) |
Selective C-X Bond Activation and Functionalization Strategies
The significant difference in reactivity between the C-I and C-F bonds allows for selective functionalization. The C-I bond is readily activated by palladium catalysts under standard cross-coupling conditions, while the C-F bonds remain intact. This chemoselectivity is a key feature in the synthetic utility of this compound.
Following a cross-coupling reaction at the C4 position, the resulting product, which still contains the two fluorine atoms and the nitro group, can then be subjected to nucleophilic aromatic substitution reactions. This sequential approach allows for the introduction of a wide variety of substituents at different positions on the aromatic ring, leading to the synthesis of complex and highly functionalized molecules. For example, a Suzuki-Miyaura coupling could be performed first to introduce a new aryl group at the C4 position, followed by a nucleophilic substitution of one or both fluorine atoms by an amine or an alcohol. This strategic combination of cross-coupling and SNAr reactions provides a versatile platform for the construction of diverse molecular architectures.
Electrophilic Aromatic Substitution (EAS) and Radical Chemistry
The electron-deficient nature of the aromatic ring in this compound, due to the presence of two fluorine atoms and a nitro group, generally disfavors classical electrophilic aromatic substitution (EAS) reactions. However, specific transformations, including further halogenation, can be achieved under forcing conditions or through alternative pathways. Radical reactions, on the other hand, offer a complementary approach to functionalize this electron-poor aromatic system.
The introduction of an additional iodine atom onto the 1,3-difluoro-2-nitrobenzene (B107855) core would lead to a polyhalogenated aromatic system with multiple points for further functionalization. While direct electrophilic iodination of the already electron-poor this compound is challenging, the synthesis of related polyhalogenated compounds provides insight into potential synthetic strategies.
For instance, studies on the halogenation of 3,5-difluoroaniline (B1215098), a compound structurally related to the reduced form of our target molecule, have shown that iodination can be achieved with high selectivity. The iodination of 3,5-difluoroaniline using iodine and sodium bicarbonate proceeds readily to afford 3,5-difluoro-4-iodoaniline (B74690) in nearly quantitative yield. vanderbilt.edu This suggests that the directing effect of an amino group can overcome the deactivating effect of the fluorine atoms to facilitate electrophilic substitution. Subsequent halogenation of 3,5-difluoro-4-iodoaniline with N-bromosuccinimide (NBS) is also highly chemoselective, yielding 2,6-dibromo-3,5-difluoro-4-iodoaniline. vanderbilt.edu However, chlorination with N-chlorosuccinimide (NCS) is less selective and leads to a mixture of products. vanderbilt.edu
These findings suggest that a potential route to polyhalogenated derivatives of 1,3-difluoro-2-nitrobenzene could involve reduction of the nitro group, followed by directed halogenation and subsequent re-oxidation if the nitro functionality is desired.
Radical difluoromethylation has emerged as a powerful tool for the introduction of the difluoromethyl (CF₂H) group, a common motif in pharmaceuticals and agrochemicals. rsc.org Aryl iodides are excellent precursors for radical reactions, and thus this compound is a prime candidate for such transformations.
Recent advancements in photoredox catalysis have enabled the generation of difluoromethyl radicals from various sources under mild conditions. qmul.ac.ukmdpi.comnih.govnih.gov These radicals can then add to aromatic systems, often through a C-H functionalization pathway or by coupling with an aryl radical generated from the aryl iodide. The general scheme for a photoredox-catalyzed difluoromethylation of an aryl iodide is depicted below.
While specific examples of radical difluoromethylation of this compound are not prevalent in the literature, the well-established reactivity of aryl iodides in these processes suggests its feasibility. The reaction conditions would typically involve a photocatalyst, a difluoromethyl radical precursor, and a light source.
| Reaction Type | Typical Reagents | General Observations |
| Directed Iodination of Anilines | I₂/NaHCO₃ | High yield for iodination of 3,5-difluoroaniline. vanderbilt.edu |
| Directed Bromination of Iodoanilines | NBS | High chemoselectivity for bromination of 3,5-difluoro-4-iodoaniline. vanderbilt.edu |
| Radical Difluoromethylation | CF₂H radical precursor, photocatalyst, light | Applicable to a wide range of aryl iodides. mdpi.comnih.gov |
This table summarizes findings from related systems that can be extrapolated to the reactivity of this compound.
Reductive Transformations of the Nitro Group
The reduction of the nitro group to an aniline (B41778) is a fundamental transformation in organic synthesis, providing access to a wide array of valuable intermediates. For a polyfunctionalized molecule like this compound, the key challenge is to achieve selective reduction of the nitro group without affecting the fluorine and iodine substituents.
Catalytic hydrogenation is a widely used and often highly efficient method for the reduction of nitroarenes. Platinum on carbon (Pt/C) is a common and effective catalyst for this transformation. nih.govgoogle.comiitm.ac.in The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.
For halogenated nitrobenzenes, the choice of catalyst and reaction conditions is crucial to avoid hydrodehalogenation (cleavage of the carbon-halogen bond). Platinum catalysts have been shown to be effective for the hydrogenation of chloro-substituted nitrobenzenes with good selectivity. nih.gov The activity of the catalyst can be influenced by the properties of the carbon support and the particle size of the platinum. iitm.ac.in
The hydrogenation of this compound to 2,6-difluoro-4-iodoaniline (B137674) would be a key step in the synthesis of various functionalized anilines. The resulting aniline can be further modified, for example, through diazotization followed by substitution reactions.
Besides catalytic hydrogenation, several other methods are available for the selective reduction of nitro groups in the presence of halogens. These methods often offer different levels of chemoselectivity and functional group tolerance.
One of the most common and reliable methods involves the use of stannous chloride (SnCl₂). The reduction of nitroarenes with SnCl₂ in the presence of hydrochloric acid is a classical method. More modern variations utilize SnCl₂ dihydrate in organic solvents like ethanol, which can selectively reduce the nitro group while leaving other reducible or acid-sensitive groups, including halogens, intact.
Other promising reagents for the chemoselective reduction of nitroarenes include sodium borohydride (B1222165) in the presence of a catalyst, and systems like iron powder in acidic or neutral media. Recent research has also explored the use of diboron (B99234) reagents for mild and selective nitro reductions. acs.org
The following table summarizes various methods for the selective reduction of nitroarenes that are applicable to this compound.
| Reducing Agent/System | Typical Conditions | Selectivity for Halogen Preservation |
| Catalytic Hydrogenation (Pt/C) | H₂ gas, solvent (e.g., ethanol, acetic acid) | Generally good, but can lead to hydrodehalogenation depending on conditions. nih.goviitm.ac.in |
| Stannous Chloride (SnCl₂·2H₂O) | Ethanol, reflux | High selectivity for preserving halogen substituents. |
| Iron Powder (Fe) | HCl or NH₄Cl, ethanol/water | Effective and economical, generally preserves halogens. |
| Sodium Borohydride (NaBH₄)/Catalyst | e.g., Pd/C, NiCl₂ | Can be highly selective depending on the catalytic system. |
| Diboron Reagents (e.g., B₂(OH)₄) | Mild, aqueous conditions | Shows good functional group tolerance, including halogens. acs.org |
This table provides an overview of common selective nitro reduction methods and their general applicability to halogenated nitroarenes.
Advanced Structural Elucidation and Intermolecular Interaction Studies
X-ray Crystallography for Solid-State Structure and Packing Analysis
While a specific single-crystal X-ray diffraction study for 1,3-difluoro-4-iodo-2-nitrobenzene has not been reported in publicly accessible databases, its solid-state characteristics can be inferred from detailed analyses of structurally similar molecules. The molecular packing is anticipated to be heavily influenced by a hierarchy of non-covalent interactions, primarily driven by the highly polarizable iodine atom and the strongly electron-withdrawing nitro group.
The crystal packing of this compound is expected to be dominated by dense, layered arrangements aimed at maximizing electrostatic and dispersion forces. In related iodonitrobenzene compounds, the packing is often formed by molecules linked into sheets or chains. nih.gov The presence of multiple, highly polar functional groups suggests that polymorphism—the ability to crystallize in multiple different forms—is a distinct possibility. Different polymorphs would arise from subtle shifts in the balance of intermolecular forces, leading to variations in crystal packing and, consequently, physical properties like melting point and solubility. However, no specific polymorphs have been experimentally isolated or characterized for this compound.
A primary interaction expected to govern the supramolecular assembly of this compound is halogen bonding. This is a highly directional, non-covalent interaction where the iodine atom acts as a halogen bond donor. The C-I bond creates an electron-deficient region, known as a σ-hole, on the iodine atom opposite to the covalent bond. This electrophilic region can then interact favorably with an electron-rich Lewis base.
In this molecule, the most potent Lewis bases are the oxygen atoms of the nitro group on a neighboring molecule. Therefore, strong and directional I···O halogen bonds are predicted to be a key structure-directing motif, linking molecules together. Studies on analogous compounds, such as 1-iodo-4-methoxy-2-nitrobenzene and 2,4-dichloro-1-iodo-6-nitrobenzene, have confirmed the presence of these I···O interactions, which organize the molecules into distinct chains or layers in the solid state.
Hydrogen Bonding: While lacking conventional O-H or N-H donors, weak C–H···O and C–H···F hydrogen bonds are anticipated. The aromatic protons, made slightly more acidic by the adjacent electron-withdrawing groups, can interact with the oxygen atoms of the nitro group or the fluorine atoms on adjacent molecules. These interactions, although individually weak, collectively contribute to the stability of the crystal lattice.
π-Stacking: The electron-deficient nature of the aromatic ring, due to the presence of three electron-withdrawing substituents (two fluoro, one nitro), makes it a candidate for π-stacking interactions. These interactions would likely occur in an offset or parallel-displaced fashion rather than a direct face-to-face stacking, to minimize electrostatic repulsion between the electron-poor ring systems. Such arrangements are common in the crystal structures of nitro-substituted benzenes.
High-Resolution Spectroscopic Methodologies for Mechanistic Insights
Spectroscopic techniques are essential for confirming the molecular structure and understanding the electronic environment of the constituent atoms.
High-resolution NMR spectroscopy is the definitive method for confirming the precise arrangement of substituents (regiochemistry) on the benzene (B151609) ring. Although experimental spectra for this compound are not available, the expected signals can be predicted based on established principles.
¹H NMR: The molecule has two aromatic protons. The proton at C5 would be coupled to the adjacent proton at C6 and the fluorine at C3. The proton at C6 would be coupled to the proton at C5. This would result in two distinct signals in the aromatic region of the spectrum, likely appearing as complex multiplets (doublet of doublets).
¹³C NMR: Six unique signals are expected for the six carbons of the benzene ring. The chemical shifts would be significantly influenced by the attached substituents. Carbons bonded to the electronegative fluorine and nitro groups would appear at lower field (higher ppm), while the carbon bonded to iodine would also show a distinct chemical shift.
¹⁹F NMR: Two signals are expected for the two non-equivalent fluorine atoms at positions 1 and 3. The chemical shifts and coupling patterns to the nearby protons would provide definitive proof of their locations.
Predicted NMR Spectral Features for this compound
| Nucleus | Predicted No. of Signals | Expected Multiplicity | Key Information Provided |
|---|---|---|---|
| ¹H | 2 | Doublet of doublets | Confirms the presence and environment of the two aromatic protons. |
| ¹³C | 6 | Singlets (in broadband decoupled spectrum) | Confirms six unique carbon environments, characteristic of the substitution pattern. |
| ¹⁹F | 2 | Multiplets (due to H-F coupling) | Confirms the presence of two distinct fluorine atoms, verifying their regiochemistry. |
Vibrational (IR, Raman) Spectroscopy: The IR and Raman spectra would be dominated by characteristic vibrations of the functional groups. The most prominent would be the strong, distinct stretching frequencies of the nitro group. The asymmetric (ν_as) and symmetric (ν_s) N-O stretches are powerful indicators of the electronic environment. The spectra would also feature bands corresponding to C-F and C-I stretches, as well as aromatic C=C and C-H vibrations.
Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | ~1520 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | ~1345 - 1385 |
| Aryl-F | C-F Stretch | ~1100 - 1300 |
| Aromatic Ring | C=C Stretch | ~1450 - 1600 |
| Aryl-I | C-I Stretch | ~500 - 600 |
Electronic (UV-Vis) Spectroscopy: The electronic absorption spectrum is influenced by transitions within the π-electron system of the nitrobenzene (B124822) ring. Studies on related halonitrobenzenes show that the electronic structure is sensitive to the interplay between the substituents. nih.gov The combined electron-withdrawing effects of the nitro and fluoro groups, along with the influence of the iodo group, would dictate the energy of the π→π* transitions, resulting in characteristic absorption bands in the UV region.
Mass Spectrometric Techniques for Reaction Monitoring and Product Characterization
Mass spectrometry (MS) serves as a powerful analytical tool for the real-time monitoring of chemical reactions involving this compound and for the structural characterization of its resulting products. The high sensitivity and specificity of MS allow for the detection of reactants, intermediates, products, and byproducts, providing valuable insights into reaction kinetics and mechanisms.
Detailed research findings have highlighted the utility of electrospray ionization (ESI) as a soft ionization technique for analyzing iodinated aromatic compounds. researchgate.netnih.gov ESI-MS is particularly advantageous as it often allows for the observation of the intact molecular ion, which is fundamental for product identification.
A notable phenomenon observed during the ESI-MS analysis of iodinated aromatic compounds is in-source deiodination. researchgate.netnih.gov This process, where the iodine atom is cleaved from the aromatic ring within the ESI source, can be influenced by the analytical conditions. For instance, the use of mobile phase additives such as formic acid and ammonium (B1175870) formate (B1220265) has been shown to induce deiodination. nih.gov This finding is critical for accurately interpreting mass spectra when monitoring reactions with this compound, as the in-source generation of a deiodinated species could be mistaken for a reaction product. Careful optimization of MS parameters and solvent systems is therefore essential.
The characterization of products derived from this compound is facilitated by high-resolution mass spectrometry (HRMS), which provides accurate mass measurements. This precision allows for the determination of elemental compositions, a key step in elucidating the structures of novel compounds. Predicted mass-to-charge ratios (m/z) for various adducts of the parent compound provide a reference for identifying related species in a reaction mixture. uni.lu
Table 1: Predicted ESI-MS Data for this compound uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 285.91710 |
| [M+Na]⁺ | 307.89904 |
| [M-H]⁻ | 283.90254 |
| [M+NH₄]⁺ | 302.94364 |
| [M+K]⁺ | 323.87298 |
| [M+HCOO]⁻ | 329.90802 |
Tandem mass spectrometry (MS/MS) is another invaluable technique for the structural elucidation of reaction products. By selecting a specific ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation pattern provides a fingerprint that can be used to confirm the identity of known compounds or to piece together the structure of unknown products. For derivatives of this compound, fragmentation pathways would likely involve the loss of the nitro group, the iodine atom, and potentially the fluorine atoms, providing rich structural information.
The application of liquid chromatography coupled with mass spectrometry (LC-MS) is particularly powerful for analyzing complex reaction mixtures. LC separates the different components of the mixture before they are introduced into the mass spectrometer, simplifying the resulting mass spectra and allowing for the individual characterization of each component. This approach has been successfully used for the trace analysis of related compounds like 3,4-difluoronitrobenzene (B149031) in complex matrices. mdpi.com
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules like 1,3-difluoro-4-iodo-2-nitrobenzene. These calculations provide insights into the molecule's stability, reactivity, and the nature of its chemical bonds.
Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's propensity to act as a nucleophile (electron donor) or an electrophile (electron acceptor). numberanalytics.comlibretexts.orgyoutube.com
For this compound, the HOMO is expected to be localized primarily on the iodine atom and the aromatic ring, reflecting the electron-donating character of the iodine and the π-system. The LUMO, conversely, would be predominantly centered on the nitro group and the carbon atoms attached to the fluorine and nitro substituents, due to their strong electron-withdrawing nature. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability; a smaller gap generally implies higher reactivity.
Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound
| Orbital | Predicted Primary Localization | Predicted Role in Reactions |
| HOMO | Iodine atom, Aromatic π-system | Nucleophilic attack, Electron donation |
| LUMO | Nitro group, Carbon atoms attached to F and NO₂ | Electrophilic attack, Electron acceptance |
This table represents predicted characteristics based on the electronic properties of the substituents. Actual energy values would require specific DFT calculations.
An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. bhu.ac.in Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
Mulliken or Natural Bond Orbital (NBO) charge analysis would quantify the partial atomic charges, providing a more detailed picture of the charge distribution. It is anticipated that the oxygen and fluorine atoms would carry significant negative charges, while the nitrogen, iodine, and carbon atoms attached to them would have positive partial charges.
Table 2: Predicted Electrostatic Potential and Atomic Charge Characteristics
| Molecular Region | Predicted Electrostatic Potential | Predicted Atomic Charge |
| Nitro Group (Oxygens) | Strongly Negative | Negative |
| Iodine Atom | Positive (Sigma-hole) | Positive |
| Fluorine Atoms | Negative | Negative |
| Aromatic Hydrogens | Positive | Positive |
| Aromatic Carbons | Variably Positive | Positive |
This table is based on established principles of electronegativity and inductive/resonance effects. Precise values require specific calculations.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step mechanisms of chemical reactions, including the identification of transient intermediates and transition states.
For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki, Heck), computational methods can be used to calculate the geometries and energies of the transition states. youtube.com By mapping the potential energy surface, an energy profile for the reaction pathway can be constructed. This profile reveals the activation energy for each step, allowing for the determination of the rate-limiting step of the reaction. For instance, in a Suzuki coupling, calculations could model the oxidative addition of the C-I bond to a palladium(0) catalyst, followed by transmetalation and reductive elimination.
The solvent in which a reaction is carried out can significantly influence its rate and equilibrium position. wikipedia.orggmu.edu Computational models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the effect of different solvents on the reaction. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies for reactants, transition states, and products. This information is crucial for predicting how a change in solvent polarity will affect the reaction's thermodynamics and kinetics. For reactions of this compound, moving to a more polar solvent would likely stabilize charged intermediates and transition states, potentially accelerating the reaction rate.
Analysis of Intermolecular Interactions via Advanced Computational Methods
The diverse functional groups on this compound allow for a range of non-covalent interactions, which can be studied using advanced computational methods like Symmetry-Adapted Perturbation Theory (SAPT) or by analyzing the electron density using Quantum Theory of Atoms in Molecules (QTAIM). nih.govrsc.org
These interactions include:
Halogen Bonding: The positive sigma-hole on the iodine atom can interact favorably with electron-rich atoms (e.g., oxygen, nitrogen) on other molecules.
π-π Stacking: The electron-deficient aromatic ring can stack with electron-rich aromatic systems.
Hydrogen Bonding: Although not a strong hydrogen bond donor, weak C-H···O or C-H···F interactions may be possible.
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment, leading to electrostatic interactions with other polar molecules.
Computational analysis can quantify the strength of these individual interactions, providing insight into the molecule's crystal packing and its behavior in condensed phases.
Symmetry-Adapted Perturbation Theory (SAPT) for Halogen Bonding Characterization
Symmetry-Adapted Perturbation Theory (SAPT) is a powerful quantum mechanical method used to directly calculate the interaction energy between molecules. A key advantage of SAPT is its ability to decompose the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. This decomposition is invaluable for understanding the fundamental nature of non-covalent interactions, such as the halogen bond involving the iodine atom in this compound.
General Principles of SAPT in Halogen Bonding Analysis:
In the context of this compound, the iodine atom, influenced by the electron-withdrawing nitro and fluoro groups, is expected to possess a region of positive electrostatic potential, known as a σ-hole, along the C-I bond axis. This σ-hole can interact favorably with a Lewis base (a halogen bond acceptor). SAPT analysis of such an interaction would typically reveal the following:
Electrostatics (Eelst): This term arises from the classical Coulombic interaction between the static charge distributions of the two interacting molecules. For a halogen bond, this component is expected to be significantly attractive due to the interaction between the positive σ-hole on the iodine and the negative region (e.g., a lone pair) of the halogen bond acceptor. The presence of the strongly electron-withdrawing nitro group and two fluorine atoms in this compound would enhance the magnitude of the σ-hole and thus strengthen this electrostatic contribution.
Exchange (Eexch): This is a purely quantum mechanical term arising from the Pauli exclusion principle, which prevents electrons of the same spin from occupying the same region of space. It is a repulsive term at all intermolecular distances.
Induction (Eind): This component accounts for the polarization of one molecule by the static electric field of the other. It is an attractive term and reflects the mutual distortion of the electron clouds upon interaction.
Dispersion (Edisp): This attractive term originates from the correlated fluctuations of electrons in the interacting molecules. It is a crucial component of all non-covalent interactions, including halogen bonds.
Expected SAPT Results for this compound:
Although specific data is unavailable, based on studies of similar halogenated aromatic compounds, a hypothetical SAPT analysis of a halogen bond formed by this compound with a model Lewis base (e.g., ammonia (B1221849) or formaldehyde) would likely demonstrate that both electrostatic and dispersion forces are the dominant attractive contributions to the interaction energy. The relative magnitudes would depend on the nature of the halogen bond acceptor.
Hypothetical SAPT Energy Decomposition for a Halogen Bond
| Energy Component | Hypothetical Value (kcal/mol) | Nature of Contribution |
| Electrostatics (Eelst) | -4.5 | Attractive |
| Exchange (Eexch) | 6.0 | Repulsive |
| Induction (Eind) | -1.5 | Attractive |
| Dispersion (Edisp) | -3.0 | Attractive |
| Total Interaction Energy (Etotal) | -3.0 | Attractive |
This table is illustrative and not based on actual experimental or calculated data for this compound.
Density Functional Theory (DFT) for Non-Covalent Interaction Quantification
Density Functional Theory (DFT) is another widely used computational method for studying molecular systems. While standard DFT functionals often fail to accurately describe long-range non-covalent interactions, particularly dispersion forces, various corrections and specialized functionals have been developed to address this limitation. These include dispersion-corrected DFT (DFT-D) methods and functionals specifically designed to capture non-covalent interactions.
Quantifying Non-Covalent Interactions with DFT:
For this compound, DFT calculations can be employed to:
Optimize the geometry of dimers or larger clusters to predict the preferred orientation of interacting molecules. This would reveal the geometry of the halogen bond, including the bond length and angle.
Calculate the interaction energy , which is typically determined by subtracting the energies of the isolated monomers from the energy of the dimer (the supermolecular approach).
Analyze the electron density to identify critical points associated with non-covalent interactions using methods like Quantum Theory of Atoms in Molecules (QTAIM).
Visualize the molecular electrostatic potential (MEP) surface to identify the electrophilic σ-hole on the iodine atom and nucleophilic sites on potential partner molecules.
Expected DFT Findings for this compound:
A DFT study of a dimer of this compound or its interaction with another molecule would be expected to show a halogen-bonded geometry where the iodine atom of one molecule approaches an electron-rich region of the other. The calculated interaction energy would provide a quantitative measure of the strength of this interaction. The presence of the nitro and fluoro substituents is anticipated to significantly strengthen the halogen bond compared to unsubstituted iodobenzene.
Hypothetical DFT Interaction Energy Data
| Interacting System | DFT Functional | Basis Set | Interaction Energy (kcal/mol) |
| Dimer of this compound | ωB97X-D | def2-TZVP | -5.2 |
| This compound with Benzene (B151609) | B3LYP-D3 | 6-311++G(d,p) | -3.8 |
| This compound with Formaldehyde | M06-2X | aug-cc-pVTZ | -4.5 |
This table is illustrative and contains hypothetical values for the purpose of demonstrating how DFT results would be presented. These are not based on published research for this specific compound.
Strategic Applications As Building Blocks in Complex Molecule Synthesis
Precursors for Polyfunctionalized Aromatic and Heteroaromatic Scaffolds
1,3-difluoro-4-iodo-2-nitrobenzene serves as an important intermediate for the synthesis of intricate, polyfunctionalized aromatic and heteroaromatic structures. The true synthetic value of this compound lies in the differential reactivity of its substituents. The carbon-iodine bond is the most labile site for metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.
This molecule is an ideal precursor for creating complex biaryl derivatives through reactions like the Suzuki-Miyaura coupling. For instance, analogous compounds such as 2,4-dichloro-1-iodo-6-nitrobenzene have been successfully used as precursors in Suzuki coupling reactions to prepare chiral polychlorinated biphenyl (B1667301) (PCB) derivatives. researchgate.net The iodine atom acts as a "handle," allowing for the introduction of new aryl or heteroaryl groups at the 4-position, while the fluorine and nitro groups remain intact for subsequent transformations. This stepwise approach is fundamental for building highly decorated molecular scaffolds that are central to pharmaceuticals, agrochemicals, and materials science. chemimpex.com
The presence of the electron-withdrawing nitro and fluoro groups significantly influences the reactivity of the ring, making it amenable to various synthetic manipulations that are key to constructing diverse molecular frameworks.
Role in the Synthesis of Advanced Materials and Functional Molecules
The unique substitution pattern of this compound imparts specific properties that are highly sought after in the design of advanced materials and functional molecules.
In materials science, the arrangement of atoms and functional groups within a molecule dictates its bulk properties. Aromatic molecules are fundamental building blocks for materials like phosphors and nonlinear optical (NLO) materials. nih.gov The fluoro-iodo-nitro aromatic motif present in this compound is of particular interest for crystal engineering.
The combination of a highly polarizable iodine atom with electron-withdrawing nitro and fluoro groups creates significant dipole moments and potential for specific intermolecular interactions. In the crystal lattice of analogous compounds, such as 2,4-dichloro-1-iodo-6-nitrobenzene, close contacts between the iodine atom and the oxygen atoms of the nitro group (I···O interactions) have been observed. researchgate.net These types of non-covalent interactions are crucial for controlling the solid-state packing of molecules, which in turn influences the material's electronic and optical properties. This makes such motifs valuable for designing materials with tailored characteristics, including liquid crystals and organic semiconductors.
While direct use of this compound as a ligand is uncommon, it serves as an excellent precursor for the synthesis of sophisticated ligands used in catalysis. The functional groups on the molecule can be selectively modified to introduce coordinating atoms.
A key transformation is the selective reduction of the nitro group to an amine (aniline). This reaction has been demonstrated with high yields on related structures like 1-iodo-4-nitrobenzene (B147127) using heterogeneous catalysts. researchgate.net The resulting 2-amino-1,3-difluoro-4-iodobenzene becomes a versatile platform for ligand synthesis. The newly formed amino group can be used to build Schiff bases, phosphine (B1218219) ligands, or N-heterocyclic carbenes. The fluorine atoms exert a strong electronic influence, modifying the electron-donating ability of the resulting ligand, which can fine-tune the activity, selectivity, and stability of the metal catalyst it coordinates to. This tunability is critical for developing next-generation catalysts for challenging chemical transformations.
Derivatization and Further Functionalization for Diverse Chemical Libraries
The true power of this compound as a building block lies in the ability to selectively address each of its functional groups. This differential reactivity allows chemists to generate large and diverse chemical libraries from a single, readily accessible starting material.
The three primary sites for functionalization are the iodo, nitro, and fluoro groups:
Iodine Atom: This is the most versatile handle for introducing molecular complexity. It readily participates in a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki (C-C bond formation), Sonogashira (C-C triple bond formation), Heck (C-C vinyl bond formation), and Buchwald-Hartwig amination (C-N bond formation). researchgate.net This allows for the attachment of a vast array of different chemical fragments.
Nitro Group: The nitro group can be selectively reduced under various conditions to an amino group (-NH₂). researchgate.net This amine is a key functional group in its own right, serving as a precursor for amides, sulfonamides, or for the construction of heterocyclic rings like quinolines or benzimidazoles.
Fluorine Atoms: While generally more stable, the fluorine atoms are activated towards nucleophilic aromatic substitution (SNAr) by the potent electron-withdrawing effect of the adjacent nitro group. This allows for their replacement by oxygen, nitrogen, or sulfur-based nucleophiles, providing another avenue for diversification.
The table below summarizes the principal derivatization strategies for this compound.
| Functional Group | Reaction Type | Reagents/Catalysts | Resulting Functionality |
| Iodo (-I) | Suzuki Coupling | Pd catalyst, boronic acid | Aryl or Heteroaryl |
| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne | Alkynyl | |
| Buchwald-Hartwig Amination | Pd catalyst, amine | Amino | |
| **Nitro (-NO₂) ** | Reduction | Fe/HCl, H₂/Pd, SnCl₂ | Amino (-NH₂) |
| Fluoro (-F) | Nucleophilic Aromatic Substitution (SNAr) | NaOMe, KSR, R₂NH | Methoxy, Thioether, Amino |
This multi-faceted reactivity enables a combinatorial approach to synthesis, where different functionalities can be installed in a planned sequence, leading to the creation of a diverse library of complex molecules from a single precursor.
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of nitroaromatic compounds has traditionally relied on nitration reactions, which often utilize harsh acidic conditions. nih.gov Future research will likely focus on developing milder and more sustainable methods for the synthesis of 1,3-difluoro-4-iodo-2-nitrobenzene and its derivatives.
One promising avenue is the exploration of alternative nitrating agents and catalyst systems. For instance, methods using nitrogen dioxide and ozone (the Kyodai method) have shown to be efficient at low temperatures and can be enhanced by the addition of acid catalysts for polynitration. mdpi.com Another approach involves the oxidation of the corresponding aniline (B41778) precursor. Recent advancements have demonstrated the use of hydrogen peroxide with a base promoter as a rapid and effective method at ambient temperatures. mdpi.com The development of transition-metal-free oxidation routes also presents a significant area for future investigation. mdpi.com
The principles of green chemistry will be central to these new methodologies, aiming to reduce waste, improve energy efficiency, and utilize less hazardous materials. The table below outlines potential sustainable approaches for the synthesis of complex nitroaromatics.
| Synthetic Approach | Key Features & Advantages | Potential for this compound |
| Catalytic Nitration | Use of solid acid catalysts or milder nitrating agents to avoid strong acids. | Could offer better regioselectivity and easier product purification. |
| Aniline Oxidation | Utilizes precursors like 2,6-difluoro-4-iodoaniline (B137674), with milder oxidants. | Avoids the handling of concentrated nitric and sulfuric acids. |
| Flow Chemistry | Continuous processing can improve safety, control over reaction conditions, and scalability. | Enables precise control over nitration or oxidation reactions, potentially improving yield and purity. |
| Biocatalysis | Use of enzymes for nitration or related transformations. | Offers high selectivity and environmentally benign reaction conditions. |
Exploration of Undiscovered Reactivity Patterns and Selectivity Challenges
The rich functionality of this compound presents a fertile ground for exploring novel reactivity and addressing complex selectivity challenges. The nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), while the three different halogen atoms (two fluorine, one iodine) offer distinct reactivity profiles.
Future research will likely focus on selectively targeting one of the halogen substituents for substitution or cross-coupling reactions. The high electronegativity of fluorine makes the C-F bonds strong, while the C-I bond is weaker and more susceptible to cleavage, making the iodine atom a prime site for reactions like Suzuki, Heck, or Sonogashira cross-couplings. The challenge lies in achieving high selectivity in the presence of the other functional groups.
The photochemical properties of nitroarenes are also an area of growing interest. rsc.org Photoexcited nitroaromatic compounds can undergo a variety of transformations, including reduction to amines and C-N bond formation. rsc.org Investigating the photochemical reactivity of this compound could lead to the discovery of novel synthetic pathways.
Controlling regioselectivity in reactions involving unsymmetrically substituted nitroarenes is a significant challenge. nih.gov For instance, in nucleophilic substitution reactions, the position of attack will be influenced by the electronic effects of the nitro group and the halogens, as well as by steric factors. Overcoming these selectivity issues is a key area for future research. nih.gov
Advanced Applications in Supramolecular Chemistry and Nanomaterials
The unique electronic and structural properties of this compound make it a promising building block for the construction of advanced materials with tailored functionalities.
In supramolecular chemistry, the electron-deficient aromatic ring can participate in π-stacking interactions with electron-rich aromatic systems. The fluorine and iodine atoms can also engage in halogen bonding, a non-covalent interaction that is increasingly being used for the design of complex molecular architectures. These interactions could be harnessed to create self-assembling systems, molecular sensors, and novel catalysts.
The functionalization of nanomaterials with molecules like this compound can impart unique properties and lead to a wide range of applications. researchgate.nettaylorfrancis.comresearchgate.net For example, its incorporation into metal-organic frameworks (MOFs) could lead to materials with enhanced gas storage or separation capabilities. mdpi.com The nitro group could also serve as a recognition site for the detection of specific analytes. mdpi.com
The potential applications of nanomaterials functionalized with this compound are summarized in the table below.
| Application Area | Potential Role of this compound |
| Sensors | The nitroaromatic moiety can act as a fluorescence quencher for the detection of various analytes. mdpi.com |
| Catalysis | Immobilization on a nanomaterial support could create a recyclable catalyst for various organic transformations. scrivenerpublishing.com |
| Drug Delivery | The functionalized nanoparticle could be designed for targeted release of therapeutic agents. researchgate.net |
| Electronics | Incorporation into organic electronic devices could modulate their properties. |
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Research
ML models can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. nih.govbohrium.commit.edursc.org This can significantly accelerate the discovery and development of new synthetic methodologies for this compound. For instance, an AI system could be used to predict the most selective conditions for a cross-coupling reaction at the iodine position, without affecting the fluorine atoms or the nitro group. stanford.edu
The synergy between AI and chemistry will not only accelerate the pace of research but also enable the exploration of more complex chemical space, leading to the discovery of novel molecules with unprecedented properties and applications. acs.orgyoutube.com
Q & A
Q. What are the standard synthetic routes for 1,3-difluoro-4-iodo-2-nitrobenzene, and how can reaction conditions optimize yield and purity?
- Methodology : Synthesis typically involves sequential halogenation and nitration steps. For example:
- Fluorination : Use HF or DAST (diethylaminosulfur trifluoride) to introduce fluorine at positions 1 and 3 on benzene .
- Nitration : Controlled nitration with HNO₃/H₂SO₄ at low temperatures (0–5°C) to direct the nitro group to position 2 .
- Iodination : Employ electrophilic iodination (e.g., ICl or N-iodosuccinimide) at position 4, leveraging the directing effects of adjacent substituents .
- Optimization : Monitor regioselectivity via TLC and HPLC. Purify via column chromatography (silica gel, hexane/EtOAc) and confirm purity using NMR (¹⁹F and ¹H) and mass spectrometry .
Q. How can researchers confirm the regiochemistry of substituents in this compound?
- Methodology :
- Spectroscopic Analysis :
- ¹H NMR: Coupling patterns between aromatic protons and substituents (e.g., fluorine’s deshielding effect).
- ¹⁹F NMR: Distinct chemical shifts for fluorine at positions 1 and 3.
- X-ray Crystallography: Definitive structural confirmation .
- Computational Modeling : Compare experimental NMR data with DFT-calculated chemical shifts (software: Gaussian, ORCA) .
Advanced Research Questions
Q. What strategies address contradictions in reported reactivity of this compound in cross-coupling reactions?
- Methodology :
- Mechanistic Studies :
- Use kinetic isotope effects or Hammett plots to assess electronic effects of substituents on iodine’s leaving-group ability .
- Compare Pd-catalyzed (Suzuki) vs. Cu-mediated (Ullmann) coupling efficiency under varying conditions (solvent, base, temperature).
- Data Reconciliation : Replicate conflicting studies with controlled variables (e.g., catalyst loading, moisture sensitivity) and characterize products via GC-MS .
Q. How can computational chemistry predict the stability and reactivity of this compound in novel reactions?
- Methodology :
- DFT Calculations :
- Model transition states for iodination or nitro-group reduction using B3LYP/6-31G(d) basis sets.
- Calculate Fukui indices to identify electrophilic/nucleophilic sites .
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF) .
Q. What safety protocols are critical for handling nitro- and iodo-substituted aromatic compounds?
- Methodology :
- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods with blast shields .
- Waste Management : Quench nitro compounds with aqueous NaHSO₃ before disposal. Store iodinated derivatives in amber vials under inert gas .
- Emergency Protocols : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid direct contact .
Methodological Challenges and Solutions
Q. Why do competing reaction pathways occur during iodination of 1,3-difluoro-2-nitrobenzene, and how can selectivity be improved?
- Analysis :
- Competing Mechanisms : Iodination may occur at meta or para positions due to steric/electronic effects of nitro and fluorine groups.
- Solution : Use directing groups (e.g., temporary protecting groups) or Lewis acids (e.g., ZnCl₂) to enhance para selectivity .
Q. How can researchers resolve discrepancies in melting point or spectral data across literature sources?
- Methodology :
- Reproducibility Checks : Synthesize the compound using multiple routes and compare physical properties.
- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., di-iodinated isomers) that may skew data .
Applications in Academic Research
Q. What role does this compound play in synthesizing bioactive molecules?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
